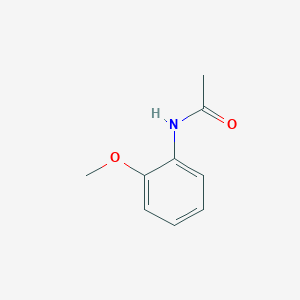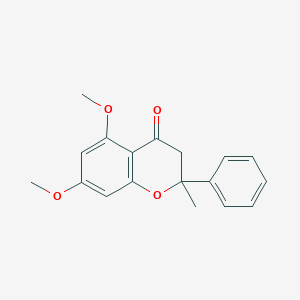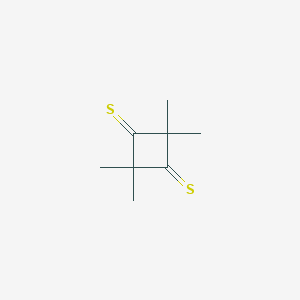
Chiniofon
Vue d'ensemble
Description
Il est très légèrement soluble dans l'eau et l'alcool, mais forme des sels solubles avec les alcalis, sauf avec la chaux . Le Loretin est reconnu pour ses propriétés antiseptiques et est souvent utilisé comme poudre pour saupoudrage, seul ou mélangé à d'autres substances telles que la magnésie calcinée, l'amidon ou la craie française .
Méthodes De Préparation
Le Loretin est synthétisé par une série de réactions chimiques impliquant l'iode et des dérivés de la quinoléine. La voie de synthèse implique généralement l'iodation de l'ortho-oxyquinoléine suivie d'une sulfonation pour introduire le groupe acide sulfonique. Les conditions de réaction nécessitent un contrôle minutieux de la température et du pH pour assurer l'obtention du produit souhaité. Les méthodes de production industrielle du Loretin impliquent des réacteurs chimiques à grande échelle où les réactifs sont combinés dans des conditions contrôlées pour produire le composé avec un rendement élevé .
Analyse Des Réactions Chimiques
Le Loretin subit diverses réactions chimiques, notamment :
Oxydation : Le Loretin peut être oxydé par des agents oxydants forts, conduisant à la formation de dérivés de la quinoléine avec différents groupes fonctionnels.
Réduction : La réduction du Loretin peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium, ce qui conduit à la formation de produits déiodés ou désulfonés.
Substitution : Le Loretin peut subir des réactions de substitution où les groupes iode ou acide sulfonique sont remplacés par d'autres groupes fonctionnels. .
Applications de recherche scientifique
Le Loretin a une large gamme d'applications dans la recherche scientifique :
Chimie : Le Loretin est utilisé comme réactif dans diverses réactions chimiques pour étudier le comportement des dérivés de la quinoléine et leur réactivité.
Biologie : En recherche biologique, le Loretin est utilisé comme agent antiseptique pour prévenir la contamination microbienne des expériences.
Médecine : Les propriétés antiseptiques du Loretin le rendent utile dans les applications médicales, en particulier dans le soin des plaies et le contrôle des infections.
Industrie : Le Loretin est utilisé dans la production de produits antiseptiques, notamment les poudres pour saupoudrage et les gaze imprégnées
Mécanisme d'action
Le Loretin exerce ses effets antiseptiques en perturbant les membranes cellulaires des micro-organismes, ce qui conduit à la lyse et à la mort cellulaires. Les cibles moléculaires du Loretin comprennent la bicouche lipidique des membranes cellulaires bactériennes et les protéines impliquées dans le maintien de l'intégrité cellulaire. Les voies impliquées dans l'action du Loretin comprennent l'inhibition des enzymes essentielles et la perturbation des processus métaboliques au sein des cellules microbiennes .
Applications De Recherche Scientifique
Loretin has a wide range of applications in scientific research:
Chemistry: Loretin is used as a reagent in various chemical reactions to study the behavior of quinoline derivatives and their reactivity.
Biology: In biological research, loretin is used as an antiseptic agent to prevent microbial contamination in experiments.
Medicine: Loretin’s antiseptic properties make it useful in medical applications, particularly in wound care and infection control.
Industry: Loretin is used in the production of antiseptic products, including dusting powders and impregnated gauze
Mécanisme D'action
Loretin exerts its antiseptic effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The molecular targets of loretin include the lipid bilayer of bacterial cell membranes and the proteins involved in maintaining cell integrity. The pathways involved in loretin’s action include the inhibition of essential enzymes and the disruption of metabolic processes within the microbial cells .
Comparaison Avec Des Composés Similaires
Le Loretin est similaire à d'autres composés antiseptiques comme l'iodoforme et le chloroxylénol. Il est unique par sa structure chimique, qui comprend à la fois des groupes iode et acide sulfonique. Cette combinaison confère au Loretin des propriétés antiseptiques améliorées et un spectre d'activité plus large par rapport à d'autres composés. Des composés similaires comprennent :
Iodoforme : Connu pour ses propriétés antiseptiques mais a une forte odeur et est moins stable.
Chloroxylénol : Largement utilisé dans les produits antiseptiques mais ne possède pas le groupe acide sulfonique présent dans le Loretin.
La structure chimique et les propriétés uniques du Loretin en font un composé précieux dans diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
8-hydroxy-7-iodoquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWWKFMHOAPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046136 | |
| Record name | Loretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur yellow solid; Nearly odorless; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11321 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
547-91-1 | |
| Record name | Ferron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Loretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-7-iodoquinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-7-IODO-5-QUINOLINESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8Y02XFEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the initial clinical use of Chiniofon, and what sparked interest in its study?
A1: this compound, chemically known as sodium-iodoxy-quinoline-sulfonate, was first introduced commercially as "yatren" and clinically trialed for amebiasis in 1921 by Mühlens and Menk. [] Its purported amebicidal activity led to further research, particularly in comparison to related compounds like oxyquinoline sulfate (Chinosol) and iodochloroxyquinoline (Vioform), to understand the relationship between chemical structure and pharmacological action in oxyquinoline derivatives. []
Q2: What were the initial research avenues explored to understand the biological activity of this compound and its derivatives?
A2: Early research focused on comparing this compound with related compounds, examining their:
Q3: Has the use of this compound in treating venereal diseases been explored?
A3: While this compound has been historically listed as a treatment option for venereal lymphogranuloma, its efficacy has been largely overshadowed by more effective treatments. [] Today, its use in this context is rare.
Q4: How does halogenation of oxyquinoline affect its biological activity, particularly in the context of this compound?
A4: Research indicates that increasing halogenation of oxyquinoline, directly correlates with increased toxicity. Furthermore, toxicity appears proportional to the atomic weight of the halogen introduced into the molecule. [] This suggests that the presence and type of halogen significantly influence the biological activity of oxyquinoline derivatives like this compound.
Q5: Has the effectiveness of this compound against Endamoeba histolytica been investigated in experimental animal models?
A7: Yes, this compound successfully eradicated Endamoeba histolytica infections in canine models. [] This finding supports its potential as an effective treatment for amebiasis, but further research is needed to fully elucidate its mechanism of action and optimize treatment protocols.
Q6: What is the current consensus on the use of this compound for treating amebiasis, considering its efficacy and potential toxicity?
A8: While this compound demonstrates amebicidal activity in vitro and some in vivo studies, its use has declined due to the availability of safer and more effective alternatives. [, ] Concerns regarding its potential toxicity, particularly with prolonged use, necessitate careful consideration of risks and benefits.
Q7: What analytical methods have been employed to study the pharmacokinetics of this compound and related compounds?
A10: Radioactive iodine has been instrumental in tracing the physiological disposition of this compound, Vioform, and Diodoquin in rabbits, offering valuable insights into their absorption, distribution, and excretion patterns. []
Q8: Are there reliable methods for quantifying this compound and its related compounds?
A11: Yes, spectrophotometric methods utilizing reagents like 2,6-dichloroquinone chlorimide have proven successful in quantifying this compound and other halogenated 8-hydroxyquinolines in various forms, including dosage forms. [] This ensures accurate measurement and control over their concentrations in pharmaceutical preparations.
Q9: How is iodine content determined in this compound and other related compounds?
A9: Several methods have been developed to accurately determine iodine content, including:
- Iodate Titration: This method offers a simple, rapid, and accurate alternative to the ignition method described in the British Pharmacopeia. [] It involves the reduction of iodine and subsequent titration with potassium iodate.
- Fluorometric Titration: This technique leverages the fluorescence quenching of 8-hydroxyquinoline by copper ions. [] By titrating a solution of this compound with copper sulfate under UV light, the disappearance of fluorescence signals the endpoint, allowing for the precise determination of 7-iodo-8-quinolinol content.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















